8-Oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
CAS No.: 210827-17-1
Cat. No.: VC4601236
Molecular Formula: C10H11NO3S
Molecular Weight: 225.26
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 210827-17-1 |
---|---|
Molecular Formula | C10H11NO3S |
Molecular Weight | 225.26 |
IUPAC Name | 8-oxo-6,7-dihydro-5H-naphthalene-2-sulfonamide |
Standard InChI | InChI=1S/C10H11NO3S/c11-15(13,14)8-5-4-7-2-1-3-10(12)9(7)6-8/h4-6H,1-3H2,(H2,11,13,14) |
Standard InChI Key | SVJWMNJVXORSBP-UHFFFAOYSA-N |
SMILES | C1CC2=C(C=C(C=C2)S(=O)(=O)N)C(=O)C1 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a tetrahydronaphthalene (tetralin) backbone, where the naphthalene ring is partially hydrogenated at positions 5–8. The 8-oxo group introduces a ketone functionality, while the 2-sulfonamide substituent () enhances polarity and hydrogen-bonding capacity. Computational models predict a planar sulfonamide group orthogonal to the tetralin ring, optimizing interactions with biological targets .
Physicochemical Data
Key properties include:
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 225.27 g/mol | |
CAS Registry Number | 210827-17-1 | |
Density | Not reported | – |
Melting/Boiling Points | Not experimentally determined | – |
The absence of reported melting/boiling points underscores the need for further experimental characterization. Theoretical calculations suggest moderate lipophilicity (), balancing membrane permeability and aqueous solubility .
Synthesis and Production
Synthetic Routes
The synthesis of 8-oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonamide begins with 3-methoxy-8-oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride (Compound 2), a key intermediate. While commercial sources exist, a recent optimized method involves:
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Sulfonation: Reaction of 3-methoxytetralone with chlorosulfonic acid () in dichloromethane at 0–5°C, yielding the sulfonyl chloride intermediate .
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Amination: Treatment with aqueous ammonia () at room temperature, followed by purification via recrystallization from ethanol .
Industrial Scalability
Industrial production remains unexplored, but continuous-flow reactors could enhance scalability. Challenges include controlling exothermic reactions during sulfonation and minimizing hydrolysis of the sulfonyl chloride intermediate .
Biological Activities and Mechanisms
Antimicrobial Efficacy
Derivatives of 8-oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonamide exhibit broad-spectrum antimicrobial activity:
Pathogen | MIC (μg/mL) | Derivative | Reference |
---|---|---|---|
Staphylococcus aureus | 4–8 | 5d, 5e | |
Escherichia coli | 16–32 | 5d, 5e | |
Candida albicans | 8–16 | 5d, 5e |
Mechanism: The sulfonamide group disrupts folate biosynthesis by competitively inhibiting dihydropteroate synthase (DHPS), a critical enzyme in bacterial metabolism .
Cytotoxicity Profile
Despite potent antimicrobial effects, derivatives like 5d and 5e show low cytotoxicity toward human fibroblasts (IC > 100 μM), suggesting selective targeting of microbial pathways .
Applications in Pharmaceutical Research
Antimicrobial Drug Development
The compound’s scaffold serves as a template for designing non-cytotoxic antimicrobial agents. Structural modifications at the sulfonamide group (e.g., alkylation, acylation) modulate potency and spectrum .
QSAR Insights
A 2D-QSAR model () correlates electronic parameters (e.g., Hammett constants) with antimicrobial activity, guiding rational drug design .
Comparative Analysis with Related Compounds
vs. 8-Oxo-tetrahydronaphthalene-2-carboxylic Acid
The carboxylic acid analog (CAS 89781-52-2) lacks the sulfonamide group, reducing hydrogen-bonding capacity and antimicrobial potency .
vs. Sulfonyl Fluoride Derivatives
Sulfonyl fluorides (e.g., 5,6,7,8-tetrahydronaphthalene-2-sulfonyl fluoride) exhibit higher hydrolytic stability but require specialized handling due to fluoride toxicity.
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